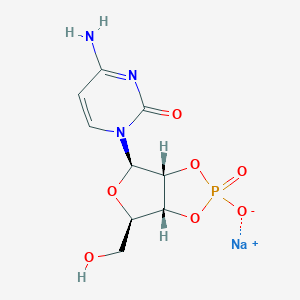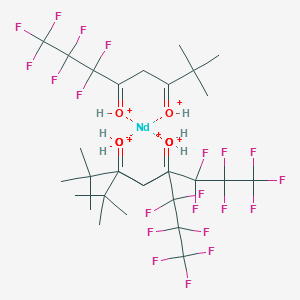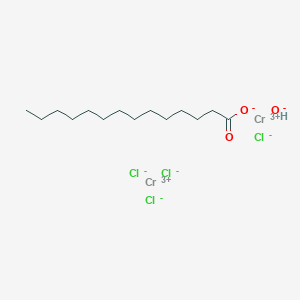
Ytterbium fluoride oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium fluoride, also known as Ytterbium (III) fluoride or Ytterbium trifluoride, is an inorganic chemical compound . It is a white substance that is insoluble in water . This compound has found niche usage as a radio-opaque agent in the dental industry to aid in the identification of fillings under X-ray examination .
Synthesis Analysis
Ytterbium (III) oxide can be obtained by directly reacting ytterbium with oxygen . It can also be obtained by the thermal decomposition of ytterbium carbonate or ytterbium oxalate at temperatures around 700 °C . A new approach for the preparation of approx. 5 nm sized ytterbium fluoride nanoparticles based on the fluorolytic sol–gel route has been reported .
Molecular Structure Analysis
Like the other trivalent oxides of the heavier lanthanides, ytterbium (III) oxide has the “rare-earth C-type sesquioxide” structure which is related to the fluorite structure with one quarter of the anions removed, leading to ytterbium atoms in two different six coordinate (non-octahedral) environments . In the crystal structure of ytterbium (II) fluoride, the Yb 2+ cation is surrounded by eight F − anions in the form of a cube, which is tetrahedrally surrounded by four Yb 2+ .
Physical And Chemical Properties Analysis
Ytterbium (III) fluoride is a white substance that is insoluble in water . Ytterbium (II) fluoride is a gray solid and crystallizes in the so-called fluorite type analogous to calcium fluoride with a unit cell a axis of 559.46 pm .
Safety And Hazards
Ytterbium fluoride is considered hazardous. It may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, is harmful in contact with skin, and is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Ytterbium oxide, an essential rare earth oxide, is rapidly gaining recognition for its diverse range of applications. This material has been at the center of numerous innovations, driven by recent trends and developments in its utilization. It plays a pivotal role in laser technology, nuclear reactors, solar cells, advanced ceramics, and synthesis advancements .
Propriétés
IUPAC Name |
oxoytterbium;hydrofluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.O.Yb/h1H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXPDUKLRBOFFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Yb].F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FHOYb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium fluoride oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)